molecular formula C16H16O2 B158118 3-(4-Methoxyphenyl)propiophenone CAS No. 1669-49-4

3-(4-Methoxyphenyl)propiophenone

Cat. No. B158118
CAS RN: 1669-49-4
M. Wt: 240.3 g/mol
InChI Key: DHGHNVPSVIFSKY-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propiophenone is a chemical compound with the molecular formula C10H12O2 . It is also known as 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone .


Molecular Structure Analysis

The InChI code for 3-(4-Methoxyphenyl)propiophenone is 1S/C17H18O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,8,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Further structural and spectroscopic characterization may be found in specialized databases or literature .


Physical And Chemical Properties Analysis

3-(4-Methoxyphenyl)propiophenone is a colorless oil . Its molecular weight is 270.33 . More detailed physical and chemical properties may be found in specialized databases .

Safety and Hazards

The safety data sheet for 3-(4-Methoxyphenyl)propiophenone indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGHNVPSVIFSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288464
Record name 3-(4-METHOXYPHENYL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)propiophenone

CAS RN

1669-49-4
Record name NSC55911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55911
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-METHOXYPHENYL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-METHOXY-PHENYL)-1-PHENYL-PROPAN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 4.3 g (0.0136 mole) of 1-(4-methoxyphenyl)-2-benzyl-3-phenylpropane was added 4 g (0.0346 mole) of pyridine hydrochloride and heated to 210°C for 5 hours. The mixture was cooled, and 300 ml H2O and 300 ml chloroform were added. Chloroform layer was separated, washed with 4 × 250 ml H2O and dried over anhydrous MgSO4. Chloroform was removed at reduced pressure. The residue was distilled at 210°-215°C/0.3 mm. Yield 3.5 g (85.16%). This material can also be obtained by alkylation of 1-phenyl-3-(4-methoxyphenyl)-1-propanone or 1-(4-methoxyphenyl)-3-phenyl-1-propanone with α-chlorotoluene as carried out in Example I, followed by demethylation with pyridine hydrochloride and reduction of the carbonyl function.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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